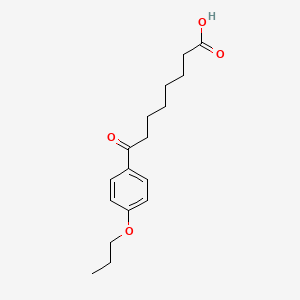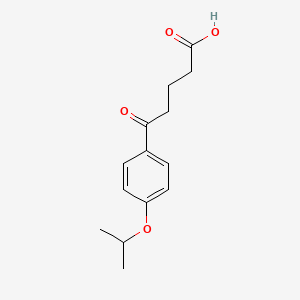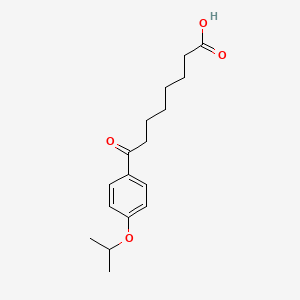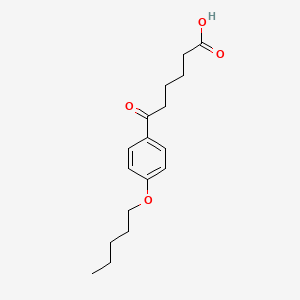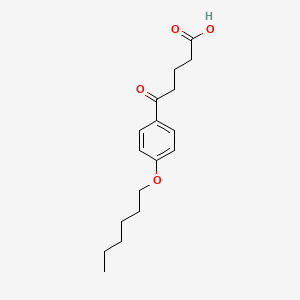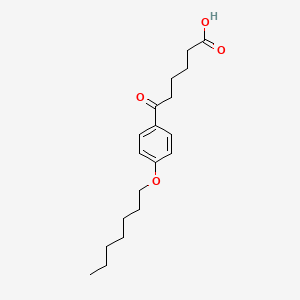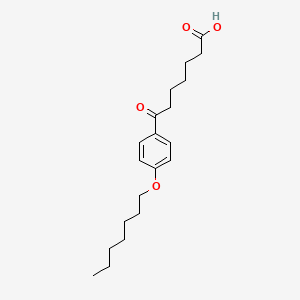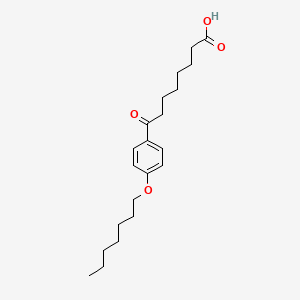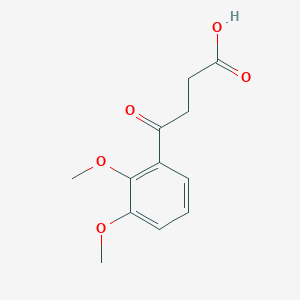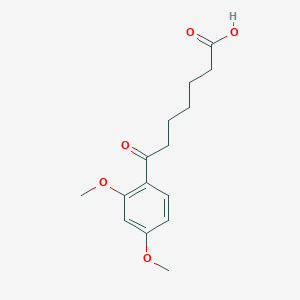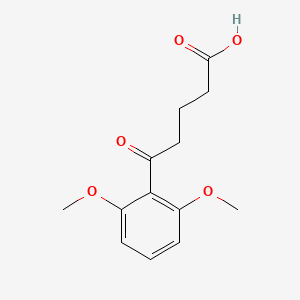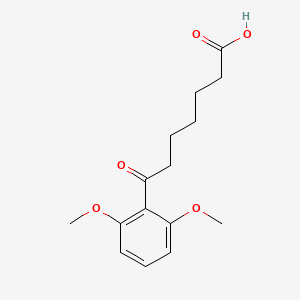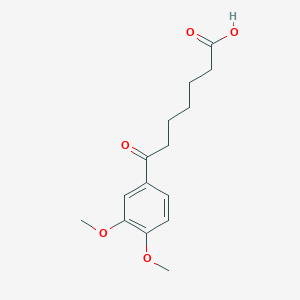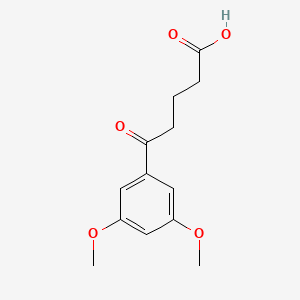![molecular formula C14H16O5 B1325834 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951894-15-8](/img/structure/B1325834.png)
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a chemical compound with a molecular weight of 264.28 . Its IUPAC name is 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid . It has diverse applications in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Metabolic Regulation and Energy Expenditure
Brown and beige adipose tissue, emerging as distinct endocrine organs, are functionally linked with skeletal muscle and adipose tissue metabolism, playing a role in systemic energy expenditure. Research has identified 3-methyl-2-oxovaleric acid, among others, as small molecule metabokines synthesized in browning adipocytes. These metabokines, including 3-methyl-2-oxovaleric acid, are secreted and induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism in skeletal myocytes. This suggests a potential role of these compounds in regulating adiposity, energy expenditure, and metabolic homeostasis (Whitehead et al., 2021).
Anti-inflammatory Activities
New phenolic compounds isolated from plants, such as Eucommia ulmoides Oliv., have shown modest inhibitory activities against inflammation. Among these compounds, derivatives of 5-oxoproline and other related molecules have been evaluated for their effects on LPS-induced NO production in macrophage cells. This research enriches the chemical understanding of these compounds and provides a basis for further investigation into their anti-inflammatory effects (Ren et al., 2021).
Propriétés
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCKEPKRBAALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

